Dimethyl 2-(5-nitropyridin-2-yl)malonate

Overview

Description

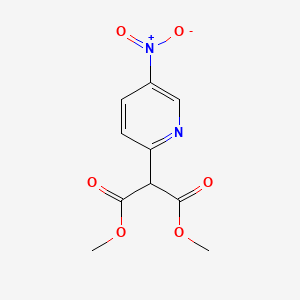

Dimethyl 2-(5-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C10H10N2O6 It is a derivative of malonic acid and contains a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-nitropyridin-2-yl)malonate typically involves the reaction of 2-chloro-5-nitropyridine with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Dimethyl 2-(5-aminopyridin-2-yl)malonate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Hydrolysis: 2-(5-nitropyridin-2-yl)malonic acid.

Scientific Research Applications

Dimethyl 2-(5-nitropyridin-2-yl)malonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving nucleophilic substitution and reduction reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-nitropyridin-2-yl)malonate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

- Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

- Dimethyl 2-(5-fluoro-3-nitropyridin-2-yl)malonate

Uniqueness

Dimethyl 2-(5-nitropyridin-2-yl)malonate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to its halogenated analogs, the nitro group offers different electronic properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Biological Activity

Dimethyl 2-(5-nitropyridin-2-yl)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate moiety attached to a nitropyridine derivative. Its molecular formula is , with a molecular weight of 222.20 g/mol. The presence of the nitro group is significant as it can be reduced to form reactive intermediates, which may interact with various biological targets, influencing their functions.

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can undergo bioreduction to form an amino group, which may participate in further chemical transformations and potentially enhance the compound's biological activity.

- Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may alter its biological properties.

- Interaction with Biological Targets : The reactive intermediates formed from the reduction of the nitro group can interact with proteins or enzymes, potentially modulating their activity and leading to various biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds containing nitro groups exhibit significant activity against various bacterial strains. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. It has been noted that similar nitro-containing compounds can induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of cell signaling pathways. For example, quinone derivatives have shown cytotoxic effects on malignant cells by influencing MAPK signaling pathways .

Case Studies and Research Findings

- Cytotoxicity Studies : A study focusing on quinone derivatives revealed that compounds with structural similarities to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through oxidative stress and activation of specific kinases such as JNK and p38 .

- Antimicrobial Efficacy : A comparative analysis demonstrated that derivatives with nitro groups exhibited lower Minimum Inhibitory Concentrations (MICs) against E. faecalis and Pseudomonas aeruginosa, suggesting a strong correlation between the presence of the nitro group and enhanced antimicrobial activity .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

dimethyl 2-(5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEVSGUDKFSYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.